molecular formula C20H19N5O4S2 B5066949 4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5066949
M. Wt: 457.5 g/mol
InChI Key: HABPJQAQLHFPFZ-UHFFFAOYSA-N
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Description

4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxo-2-(4-propan-2-ylanilino)ethyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Condensation: The carbonyl group can react with amines to form imines or with alcohols to form acetals.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles such as amines or thiols, and acids or bases to facilitate condensation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation. It can also interact with DNA or proteins in cancer cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide include other thiadiazole derivatives such as:

These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring. The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-12(2)13-3-7-15(8-4-13)21-17(26)11-30-20-24-23-19(31-20)22-18(27)14-5-9-16(10-6-14)25(28)29/h3-10,12H,11H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABPJQAQLHFPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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